3-[(Benzenesulfonyl)oxy]dihydropyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
73674-56-3 |
|---|---|
Molecular Formula |
C10H10N2O5S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(2,6-dioxo-1,3-diazinan-1-yl) benzenesulfonate |
InChI |
InChI=1S/C10H10N2O5S/c13-9-6-7-11-10(14)12(9)17-18(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
InChI Key |
WESXRDCFIRLXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N(C1=O)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound* | C11H10N2O5S | ~294.27 |
| 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione | C12H6F2N2O2S | 280.25 |
| 1-((Benzyloxy)methyl)pyrimidine-2,4-dione | C12H12N2O3 | 240.24 |
| 6-Amino-1,3-dimethylpyrimidine-2,4-dione | C6H8N4O2 | 168.15 |
*Estimated based on structural similarity to dihydropyrimidine derivatives in .
Reactivity and Stability
- Hydrolysis Sensitivity: The benzenesulfonyloxy group in the target compound is more prone to hydrolysis compared to benzyloxymethyl (ether) or amino substituents. This reactivity is advantageous in prodrug design but requires stabilization in acidic formulations .
- In contrast, amino or methoxy groups (e.g., in compounds) increase electron density, favoring nucleophilic reactions .
- Biological Activity: Compounds like 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione () exhibit enhanced π-stacking due to fused thiophene and fluorine substituents, suggesting utility in kinase inhibition. The target compound’s sulfonate group may improve solubility but reduce membrane permeability compared to lipophilic analogs .
Similarity Analysis (Based on )
| Compound (CAS No.) | Similarity Score | Structural Differences vs. Target Compound |
|---|---|---|
| Dihydropyrimidine-2,4-dione (2387-23-7) | 0.74 | Lacks benzenesulfonyloxy group; simpler substituents |
| 1-Methylpyrimidine-2,4,6-trione (2244-11-3) | 0.64 | Fully oxidized pyrimidine trione core; no dihydro structure |
| Pyrimidine-2,4,5,6-tetraone hydrate (504-07-4) | 0.59 | Highly oxidized; unstable in aqueous environments |
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